1-Methylbicyclo[4.1.0]heptan-3-one
Description
Structural Peculiarities and Strain in Bicyclo[4.1.0]heptane Systems
The bicyclo[4.1.0]heptane ring system, also known as norcarane (B1199111), is notable for the inherent strain resulting from the fusion of a six-membered ring and a three-membered ring. The ideal bond angles in a cyclohexane (B81311) ring are approximately 109.5 degrees, while those in a cyclopropane (B1198618) ring are constrained to 60 degrees. This significant deviation from ideal tetrahedral geometry leads to considerable angle and torsional strain.
The fusion of these two rings creates a rigid, three-dimensional structure. In the case of bicyclo[4.1.0]heptane, the cis-fused configuration is more stable than the trans-fused isomer due to reduced torsional strain. quora.com The strain energy of the parent bicyclo[4.1.0]heptane system is estimated to be in the range of 26-28 kcal/mol. smolecule.com This stored energy makes these systems reactive and susceptible to ring-opening reactions, a feature that chemists can exploit for synthetic purposes.
The introduction of a methyl group at the 1-position and a ketone at the 3-position in 1-Methylbicyclo[4.1.0]heptan-3-one further influences the molecule's conformation and reactivity. The ketone group, with its sp2-hybridized carbon, introduces a planar center into the otherwise puckered cyclohexane ring.
Interactive Data Table: Strain Energy of Bicyclic Systems
| Compound | Strain Energy (kcal/mol) |
| Bicyclo[4.1.0]heptane | 26-28 smolecule.com |
| Cyclohexanone | ~6.9 nih.gov |
| Cyclopentanone | ~9.8 nih.gov |
| Cyclobutanone | ~28.7 nih.gov |
Academic Interest in Strained Bicyclic Ketones
Strained bicyclic ketones, such as this compound, are of significant interest to the academic community for several reasons. The inherent ring strain dramatically influences their chemical reactivity, often leading to unique and synthetically useful transformations. nih.gov For instance, the strain can facilitate ring-opening reactions that are not readily observed in their acyclic or unstrained cyclic counterparts. rsc.org
The rigid bicyclic framework provides a well-defined stereochemical scaffold. This allows for the precise spatial arrangement of functional groups, which is crucial in fields like medicinal chemistry and materials science for designing molecules with specific biological activities or physical properties.
Furthermore, studying the photochemical and thermal reactions of strained ketones provides fundamental insights into reaction mechanisms. The Norrish Type-I cleavage, a characteristic photochemical reaction of ketones, is significantly influenced by ring strain. nih.gov In highly strained systems, this cleavage can occur more readily, opening up pathways to novel molecular architectures. nih.gov
Overview of Research Trajectories for Bicyclo[4.1.0]heptan-3-one Architectures
Research involving bicyclo[4.1.0]heptan-3-one and related structures has followed several key trajectories. A primary focus has been on the development of synthetic methodologies to access these and other functionalized bicyclo[4.1.0]heptane derivatives. rsc.orgresearchgate.net These methods often involve cyclopropanation reactions of cyclohexenone precursors.
Another significant area of research is the exploration of the reactivity of these strained systems. Studies have investigated their behavior under various reaction conditions, including oxidation and rearrangement reactions. For example, the oxidation of 1-methylbicyclo[4.1.0]heptane has been shown to yield rearranged products, highlighting the intricate reaction pathways these molecules can undergo. semanticscholar.org
The bicyclo[4.1.0]heptane framework is also a key structural motif in various natural products and biologically active compounds. rsc.orgresearchgate.net Consequently, there is considerable interest in utilizing derivatives of bicyclo[4.1.0]heptan-3-one as building blocks in the total synthesis of complex natural products. Researchers have also explored the potential of these compounds as antagonists for receptors like the melanin-concentrating hormone receptor R1. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methylbicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-6(8)2-3-7(9)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPTAVQQXHYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1CCC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Complex Chemical Transformations and Reactivity of 1 Methylbicyclo 4.1.0 Heptan 3 One and Bicyclo 4.1.0 Heptane Precursors
Ring-Opening and Rearrangement Reactions of Bicyclo[4.1.0]heptane Systems
The strained cyclopropane (B1198618) ring fused to a six-membered ring in the bicyclo[4.1.0]heptane framework is the focal point of its reactivity. Cleavage of the carbon-carbon bonds of this three-membered ring can be induced under various conditions, leading to a variety of rearranged products.
Radical-mediated reactions offer a powerful method for the selective opening of the cyclopropane ring in bicyclo[4.1.0]heptane systems. The generation of a radical species adjacent to the cyclopropane ring initiates a cascade of events governed by kinetic and thermodynamic factors.
The regioselectivity of radical-induced ring-opening in bicyclo[n.1.0]alk-2-yl radical systems is a subject of significant study. Two primary pathways exist: cleavage of the endocyclic C-C bond (part of the ring fusion) and cleavage of the exocyclic C-C bond. The competition between these pathways is influenced by the stability of the resulting radical intermediates.
In the case of the 1-bicyclo[n.1.0]heptanylmethyl radical, theoretical calculations have shown that the ring-expansion pathway is favored both kinetically and thermodynamically over the non-expansion pathway. researchgate.net For the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical, specific rate equations have been determined for both the ring-expansion and non-expansion pathways using the PTOC-thiol competition method. uci.edu
Table 1: Rate Equations for the Rearrangement of 1-Bicyclo[3.1.0]hexanylmethyl Radical uci.edu
| Pathway | Rate Equation (log(k/s⁻¹)) |
|---|---|
| Ring-Expansion | (12.5 ± 0.1) - (4.9 ± 0.1)/θ |
Data sourced from kinetic studies using the PTOC-thiol competition method.
Studies on 7-methylenebicyclo[4.1.0]heptan-2-one under reductive conditions that generate radical anions, such as with lithium in liquid ammonia, have shown that products can arise from both exocyclic and endocyclic bond cleavage. ucl.ac.uk The formation of products from exocyclic cleavage is often attributed to stereoelectronic control, while endocyclic cleavage can lead to the formation of more thermodynamically stable cycloheptyl derivatives via an allylic radical. ucl.ac.uk
Cationic intermediates play a crucial role in the rearrangement reactions of bicyclo[4.1.0]heptane systems, leading to a diverse array of products. The formation of these carbocations can be initiated by various electrophilic reagents or under specific reaction conditions.
The involvement of cationic intermediates in the reactions of bicyclo[4.1.0]heptane derivatives is often inferred from the observation of rearranged products. acs.orgresearchgate.netnih.gov For instance, the oxidation of 1-methylbicyclo[4.1.0]heptane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) yields not only the expected oxidation products at the C-2 and C-5 positions but also rearranged products like cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol. acs.orgnih.govsemanticscholar.org The formation of these rearranged products provides strong evidence for the involvement of a cationic intermediate. acs.orgresearchgate.netnih.gov
Further evidence comes from the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. The proposed mechanism involves the generation of a cationic RPd(II)Ln species, which is stabilized by the styryl moiety and leads to the formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.orgdoi.org The reaction of bicyclo[4.1.0]heptane with lead tetraacetate and thallium triacetate also produces rearranged products, such as trans-2-acetoxymethylcyclohexyl acetate (B1210297) and Δ³-cycloheptenyl acetate, indicative of cationic pathways. bohrium.com
In the oxygenation of 6-tert-butylspiro[2.5]octane, a related cyclopropane-containing system, the formation of cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol provides conclusive evidence for the involvement of a cationic intermediate. Similarly, the ionization of 2-methylbicyclo[4.1.0]heptan-2-ol in superacid media leads to the formation of a stable tertiary cation, while 1-methylbicyclo[4.1.0]heptan-2-ol affords a pair of rapidly equilibrating secondary cyclopropylcarbinyl cations. nd.edu
Table 2: Product Distribution in the Oxidation of 1-Methylbicyclo[4.1.0]heptane with ETFDO acs.orgnih.govsemanticscholar.org
| Product | Combined Yield (%) |
|---|---|
| Oxygenation at C-2 (P3-OH2 + P3-O2) | 33.4 |
| Oxygenation at C-5 (P3-OH5 + P3-O5) | 32.6 |
Data reflects the product distribution from the reaction of 1-methylbicyclo[4.1.0]heptane with ETFDO, highlighting the formation of rearranged products.
Cycloisomerization reactions provide a powerful tool for the synthesis of complex bicyclic systems from acyclic or simpler cyclic precursors. In the context of bicyclo[4.1.0]heptane frameworks, these reactions often involve the intramolecular rearrangement of enynes or related substrates.
Gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes has been successfully employed to synthesize functionalized bicyclo[4.1.0]heptene derivatives with high enantiomeric excesses. rsc.org This process is facilitated by a chiral cationic Au(I) catalyst. rsc.org Similarly, platinum and gold catalysts can promote the rearrangement of propargyl acetates to form norcarane (B1199111) skeletons through an Ohloff-Rautenstrauch-type rearrangement. sci-hub.se
Palladium-catalyzed oxidative cyclization of 1,6-enynes has also been proposed for the synthesis of bicyclo[4.1.0]heptanones. sci-hub.se Furthermore, a transition-metal-free approach for the oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize aza-bicyclo[4.1.0]heptane derivatives. researchgate.netrsc.org This method proceeds through a radical cascade mechanism initiated by a hydroxyl radical. rsc.org
Cationic Rearrangements and Mechanistic Pathways
Stereochemical Aspects of Reactions on Bicyclo[4.1.0]heptane Systems
The stereochemistry of reactions involving the bicyclo[4.1.0]heptane skeleton is a critical aspect that dictates the three-dimensional structure of the products. The rigid, fused-ring system often imposes significant stereochemical control on incoming reagents and on the outcomes of rearrangement reactions.
In the oxygenation of bicyclo[n.1.0]alkanes (n=3-6) with ETFDO, diastereoselective formation of the alcohol product derived from C₂–H bond hydroxylation is observed. acs.orgresearchgate.netnih.gov Specifically, within the bicyclo[4.1.0]heptane motif, selective hydroxylation occurs at the α-C–H bond that is cis to the cyclopropane moiety. acs.orgsemanticscholar.org This selectivity is attributed to hyperconjugative activation of the cis C₂–H bond by the Walsh orbitals of the cyclopropane ring. acs.orgresearchgate.netnih.gov
The cleavage of bicyclo[n.1.0]alkanes by lead tetraacetate and thallium triacetate can be rationalized by a trans-addition mechanism. bohrium.com The ultimate stereochemistry of the product depends on the mode of decomposition of the intermediate organometallic compound. bohrium.com
In the photostimulated reaction of 7-iodobicyclo[4.1.0]heptane with acetophenone (B1666503) enolate, a high degree of stereoselectivity is observed, with the exo substitution product being formed preferentially over the endo product. researchgate.net This suggests a stereoselective coupling of the 7-norcaranyl radical with the enolate. researchgate.net
The thermal vinylcyclopropane-to-cyclopentene rearrangement of 1-ethenylbicyclo[4.1.0]heptane proceeds through both suprafacial and antarafacial pathways. acs.org The synthesis of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template has been achieved with high regio- and stereoselectivity, with key steps involving diastereoselective allylic oxidation and hydroboration reactions. nih.gov The relative stereochemistry of the products was confirmed by 2D NOESY experiments. nih.gov
Diastereoselective Control in Functionalizations
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane system provides a robust platform for controlling stereochemistry in subsequent chemical reactions. smolecule.com The fusion of the cyclopropane and cyclohexane (B81311) rings creates a conformationally restricted environment, which is a key factor in directing the approach of reagents and influencing the diastereoselectivity of a wide range of functionalizations. smolecule.com
One notable example is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. This reaction proceeds in a regio- and stereoselective manner to afford 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. acs.org The mechanism is proposed to involve the formation of a bicyclic η¹-allylpalladium intermediate, which leads to the final product with exclusive regio- and stereoselectivities after reductive elimination. acs.org
Furthermore, in the synthesis of conformationally locked carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, highly diastereoselective allylic oxidation and hydroboration reactions are key steps in establishing the desired stereochemistry. researchgate.netacs.org These reactions allow for the precise introduction of hydroxyl and hydroxymethyl groups, respectively, on the bicyclic core. researchgate.netacs.org The stereochemical outcome of these reactions is dictated by the existing stereocenters and the conformational constraints of the bicyclic system. researchgate.netacs.org
The addition of carbenes to cyclohexene (B86901) derivatives also demonstrates diastereoselective control in the formation of the bicyclo[4.1.0]heptane skeleton. For instance, the reaction of chloromethylcarbene with cyclohexene results in the formation of 7-chloro-7-methylbicyclo[4.1.0]heptane with an approximate exo/endo ratio of 30:70. thieme-connect.de Similarly, the addition of an alkynyl-substituted carbene to 3-cyclohexenone yields an 80:20 mixture of the corresponding 7-bromo-7-(4-methyl-3-penten-1-ynyl)bicyclo[4.1.0]heptan-3-one diastereomers. thieme-connect.de
Enantioselectivity in Transformations
The development of enantioselective transformations involving the bicyclo[4.1.0]heptane core is of significant interest for the synthesis of optically active molecules. smolecule.com A key strategy for achieving enantioselectivity is the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. thieme-connect.com
A notable example is the ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through a formal C(sp²)-H alkylation with a nitroalkane. thieme-connect.com This reaction is catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide and produces the corresponding chiral bicyclo[4.1.0]heptene-2,5-diones with high enantiomeric ratios (up to 97:3 er). thieme-connect.com This method was successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.com
The following table summarizes the results for the enantioselective desymmetrization of a meso-3-methylbicyclo[4.1.0]hept-3-ene-2,5-dione:
| Entry | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (1R,6S)-3-Methylbicyclo[4.1.0]hept-3-ene-2,5-dione | 88 | 92:8 |
| 2 | (1R,6S)-3-Benzylbicyclo[4.1.0]hept-3-ene-2,5-dione | 52 | 79:21 |
| Data sourced from a study on the catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.com |
While direct enantioselective transformations on 1-methylbicyclo[4.1.0]heptan-3-one are not extensively documented, the development of organocatalytic formal [4+2] cycloadditions for the synthesis of bicyclo[2.2.1]heptane-1-carboxylates with high enantiomeric excess suggests that similar strategies could be adapted for the bicyclo[4.1.0]heptane system by modifying the catalyst to accommodate the different ring size. typeset.io
Oxidation Reactions of Bicyclo[4.1.0]heptanes
The oxidation of bicyclo[4.1.0]heptane precursors is a critical transformation for introducing functionality and accessing more complex derivatives. These reactions are often characterized by notable site-selectivity and diastereoselectivity, which are governed by the electronic and steric properties of the bicyclic system.
Site-Selectivity and Diastereoselectivity in C(sp³)–H Bond Oxygenation
The C(sp³)–H bond oxygenation of bicyclo[4.1.0]alkanes often exhibits remarkable site-selectivity and diastereoselectivity. semanticscholar.org In the case of bicyclo[n.1.0]alkanes (where n = 3–6), oxidation with dioxiranes leads to the diastereoselective formation of alcohol products resulting from hydroxylation at the C2–H bond. researchgate.net This selectivity is attributed to the hyperconjugative interaction between the σ* orbitals of the C2–H bonds and the Walsh orbitals of the cyclopropane ring, which activates these bonds towards hydrogen atom transfer (HAT).
The oxidation of 1-methylbicyclo[4.1.0]heptane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) is a particularly illustrative example. researchgate.net This reaction yields not only the unrearranged alcohol and ketone products from oxygenation at the most activated C2–H and C5–H bonds but also rearranged products. researchgate.netsemanticscholar.org The combined yield of products from oxygenation at C2 was 33.4%, while at C5 it was 32.6%. semanticscholar.org Additionally, cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol were formed in a combined yield of 13%. semanticscholar.org
The diastereoselectivity of these oxidations is also noteworthy. For bicyclo[4.1.0]heptane, preferential hydroxylation occurs at the C–H bond that is cis to the cyclopropane moiety. semanticscholar.org This is further supported by computational studies and has been observed in synthetic applications, such as an intermediate step in the total synthesis of (+)-phorbol. semanticscholar.org In the competitive oxidation of a mixture of cis- and trans-bicyclo[4.1.0]heptan-2-ols, the trans-isomer (which has a cis C2-H bond) was found to be 3.8 times more reactive than the cis-isomer, highlighting the activating effect of the cyclopropane ring. semanticscholar.org
Involvement of Dioxiranes in Oxidation Pathways
Dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), are highly effective reagents for the C(sp³)–H bond oxygenation of bicyclo[4.1.0]heptanes. researchgate.net The reactions proceed through a hydrogen atom transfer (HAT) mechanism, where the dioxirane (B86890) abstracts a hydrogen atom from the hydrocarbon substrate.
The detection of rearranged products in the oxidation of 1-methylbicyclo[4.1.0]heptane provides strong evidence for the involvement of cationic intermediates in these reactions. This represents one of the first examples of electron transfer (ET) pathways operating in dioxirane-mediated C(sp³)–H bond oxygenations. The proposed mechanism involves the formation of a carbon radical following HAT, which can then undergo one-electron oxidation to a cationic intermediate. This intermediate can then rearrange and be trapped by water or undergo hydroxide (B78521) transfer to yield the final products.
Computational studies support these findings, indicating that the formation of cationic intermediates is facilitated by stabilizing hyperconjugative interactions between the incipient carbon radical and the C-C bonding orbitals of the cyclopropane ring, which triggers the electron transfer process.
Catalytic Transformations Involving Bicyclo[4.1.0]heptane Cores
Catalytic methods offer efficient and selective routes for the derivatization of the bicyclo[4.1.0]heptane core. Both metal-based and organocatalytic systems have been employed to achieve a variety of transformations.
Organocatalytic Derivatizations
Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of bicyclo[4.1.0]heptane derivatives. thieme-connect.com These reactions avoid the use of metals and often proceed under mild conditions. nih.gov
As mentioned in section 3.2.2, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones using a dihydroquinine-derived aminosquaramide catalyst is a prime example of an organocatalytic transformation that provides access to chiral bicyclo[4.1.0]heptane structures with high enantioselectivity. thieme-connect.com
Another important organocatalytic transformation is the Michael addition to α,β-unsaturated systems within the bicyclo[4.1.0]heptane framework. For instance, the development of β-proline derivatives with lipophilic substituents has been shown to effectively catalyze Michael additions in water, offering an environmentally benign approach. nih.gov While not specifically demonstrated on this compound, such catalysts could potentially be applied to the corresponding α,β-unsaturated derivative.
Furthermore, an intramolecular organocatalytic cyclopropanation reaction has been reported to produce a bicyclo[4.1.0]heptan-2-one derivative. The reaction of (E)-1-chloro-10-phenyldec-6-ene-2,8-dione catalyzed by a quinine (B1679958) derivative yields (1S,6R,7S)-7-(3-phenylpropanoyl)bicyclo[4.1.0]heptan-2-one, demonstrating the utility of organocatalysis in constructing the bicyclic core itself. researcher.life
Transition Metal-Catalyzed Rearrangements and Functionalizations
The strained bicyclo[4.1.0]heptane framework, particularly in derivatives like this compound, is a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions enable the strategic rearrangement and functionalization of the bicyclic core, providing access to a diverse array of more complex molecular architectures. Key to these transformations is the ability of transition metals to interact with the strained cyclopropane ring and other functional groups within the molecule, facilitating bond cleavage and formation that would otherwise be energetically unfavorable.
Rhodium catalysts have proven particularly effective in promoting rearrangements of bicyclo[4.1.0]heptane systems. For instance, rhodium(I) complexes can catalyze the transformation of bicyclo[4.1.0]heptenes bearing a cyclopropyl (B3062369) group, with the reaction pathway being highly dependent on the substitution pattern. nih.gov When an aryl group is present at the 6-position, a bicyclic diene is the major product; however, an alkyl substituent at the same position leads to a monocyclic triene. nih.gov More recently, a highly efficient rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates has been developed to generate bicyclo[4.1.0]heptan-2-ones. bohrium.comresearchgate.net
Palladium catalysis has been instrumental in the synthesis and functionalization of bicyclo[4.1.0]heptane derivatives. Palladium-catalyzed intramolecular coupling and cyclization of precursors can yield substituted bicyclo[4.1.0]heptenes with high regio- and stereoselectivity. acs.org For example, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides in the presence of a palladium catalyst produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields. acs.org Furthermore, palladium catalysts have enabled novel [4+2] annulations of cyclopropenes with benzosilacyclobutanes to form silabicyclo[4.1.0]heptanes, a class of previously elusive strained bicyclic skeletons. nih.gov
Ruthenium catalysts also offer unique reactivity. The complex [Cp*RuCl(cod)] has been shown to catalyze the reaction of ene-cyclopropenes to afford bicyclo[4.1.0]heptanes, among other products. acs.org The catalytic transformation of 1,7-enynes with diazoalkanes using a ruthenium catalyst can also lead to the formation of alkenylbicyclo[4.1.0]heptanes. acs.org
Gold catalysts are effective in cycloisomerization reactions. Gold(I) chloride, for example, catalyzes the cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides to yield 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes with excellent yields and high diastereoselectivities. acs.org This transformation represents an intramolecular cyclopropanation of an alkene by a gold carbene generated from the electrophilic ring opening of a cyclopropene (B1174273). acs.org
The functionalization of the C(sp³)–H bonds in bicyclo[4.1.0]heptane systems is a significant challenge. Studies on the oxidation of 1-methylbicyclo[4.1.0]heptane using dioxiranes have shown that rearranged oxygenation products are formed, providing clear evidence for the involvement of cationic intermediates. nih.govsemanticscholar.org This highlights the potential for functionalization at positions remote from existing functional groups through pathways that involve skeletal rearrangements.
Table 1: Overview of Transition Metal-Catalyzed Reactions of Bicyclo[4.1.0]heptane Precursors
| Catalyst System | Precursor Type | Product Type | Reference |
|---|---|---|---|
| [RhCl(COD)]₂ | 6-Aryl-bicyclo[4.1.0]heptene | Bicyclic diene | nih.gov |
| Rh(III) / AgOAc | Sulfoxonium ylide + Allyl acetate | Bicyclo[4.1.0]heptan-2-one | bohrium.comresearchgate.net |
| Pd(PPh₃)₄ / Ag₂CO₃ | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-Styryl bromide | 2-Styryl-bicyclo[4.1.0]hept-3-ene | acs.org |
| [Cp*RuCl(cod)] | Ene-cyclopropene | Bicyclo[4.1.0]heptane | acs.org |
| AuCl | Allyl cyclopropenylcarbinyl ether/sulfonamide | 3-Oxa/Aza-bicyclo[4.1.0]heptane | acs.org |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic pathways of transition metal-catalyzed reactions involving bicyclo[4.1.0]heptane precursors is crucial for controlling product selectivity and developing new synthetic methods. The diverse reactivity observed stems from the variety of ways different metals can activate the substrates.
In palladium-catalyzed reactions, such as the synthesis of 2-styryl-substituted bicyclo[4.1.0]heptenes, the proposed catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the β-styryl bromide. acs.org This is followed by the formation of a cationic palladium(II) species. Subsequent deprotonation of the dione (B5365651) precursor generates an O-bound palladium-enolate, which then undergoes an intramolecular attack on a proximal double bond. This leads to a bicyclic η¹-allylpalladium intermediate, which, upon C-C bond-forming reductive elimination, yields the final product and regenerates the palladium(0) catalyst. acs.org
Rhodium-catalyzed transformations often proceed through different intermediates. For the annulative coupling to form bicyclo[4.1.0]heptan-2-ones, a plausible mechanism involves C-H activation of the sulfoxonium ylide by the rhodium(III) catalyst to form a rhodacyclic intermediate. researchgate.net This is followed by coordination and insertion of the allyl acetate, migratory insertion, and subsequent reductive elimination to furnish the cyclopropane ring. researchgate.net In other rhodium-catalyzed rearrangements, the reaction pathway is highly sensitive to the electronic nature of the substituents on the bicyclo[4.1.0]heptene substrate, which influences the stability of potential intermediates and dictates the final product structure. nih.gov
Ruthenium-catalyzed reactions of enynes and diazoalkanes are proposed to involve the formation of a ruthenium-carbene complex. acs.org This carbene can then react with the enyne in a metathesis-type fashion. The formation of a ruthenacyclobutane intermediate, followed by reductive elimination, can lead to the observed bicyclo[3.1.0]hexane products. acs.org For the formation of bicyclo[4.1.0]heptanes from 1,7-enynes, a similar pathway is likely, involving a larger metallacyclic intermediate. acs.org
Gold-catalyzed cycloisomerizations are believed to proceed via the generation of a gold-carbene intermediate. acs.org The electrophilic gold(I) catalyst activates the cyclopropene ring, leading to its opening and the formation of the carbene. This highly reactive intermediate then undergoes a facile intramolecular cyclopropanation with the tethered alkene to construct the second ring of the bicyclo[4.1.0]heptane system. acs.org
Finally, even in reactions not catalyzed by transition metals, such as the oxidation of 1-methylbicyclo[4.1.0]heptane, mechanistic insights reveal the involvement of reactive intermediates. The detection of rearranged products in these oxidations points to the formation of cationic intermediates. nih.govsemanticscholar.org Computational studies suggest that specific hyperconjugative interactions between the incipient carbon radical and the cyclopropane C-C bonding orbitals can trigger an electron transfer event, leading to the formation of a carbocation that is susceptible to rearrangement before the final product is formed. semanticscholar.org This underlying principle of rearrangement via cationic intermediates is a recurring theme in the chemistry of strained bicyclic systems.
Table 2: Proposed Key Intermediates in Catalytic Cycles
| Catalyst | Key Intermediate | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Cationic Pd(II)-enolate, η¹-Allylpalladium | Coupling-Cyclization | acs.org |
| Rhodium | Rhodacyclic intermediate | Annulative Coupling | researchgate.net |
| Ruthenium | Ruthenacyclobutane | Enyne Bicyclization | acs.org |
| Gold | Gold-carbene | Cycloisomerization | acs.org |
Mechanistic Investigations and Theoretical Computational Studies on 1 Methylbicyclo 4.1.0 Heptan 3 One and Its Congeners
Elucidation of Reaction Mechanisms in Bicyclo[4.1.0]heptane Systems
The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), is characterized by the fusion of a cyclopropane (B1198618) ring onto a cyclohexane (B81311) ring. This arrangement imparts significant ring strain and unique stereoelectronic properties that profoundly influence its reactivity. Mechanistic studies have often focused on reactions involving the opening of the cyclopropane ring, which can proceed through various pathways depending on the reagents and conditions.
For instance, the solvolysis of bicyclo[4.1.0]hept-2-yl derivatives in trifluoroethanol has been shown to involve the formation of non-classical bicyclobutenium ions. scholaris.ca These cationic intermediates can undergo degenerate rearrangements before being trapped by the nucleophilic solvent. scholaris.ca The study of isotopically labeled compounds has been instrumental in tracing these rearrangement pathways. scholaris.ca Similarly, acid-catalyzed ring-opening reactions of the tricyclo[4.1.0.02,7]heptane system, a related structure, have been investigated, revealing the formation of norcarane and homoallylic structures. asianpubs.org
The oxidation of bicyclo[n.1.0]alkanes, including the bicyclo[4.1.0]heptane system, with reagents like lead tetraacetate and thallium triacetate, leads to oxidative cleavage of the cyclopropane ring. bohrium.com The stereochemistry and direction of this cleavage are highly dependent on the ring strain and can be rationalized by a trans addition mechanism. bohrium.com In the case of 1-methylbicyclo[4.1.0]heptane, oxidation with dioxiranes has been shown to produce rearranged products, providing clear evidence for the involvement of cationic intermediates in these reactions. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net This represents a significant finding, as it demonstrates the operation of electron transfer (ET) pathways in dioxirane-mediated C(sp³)–H bond oxygenations. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net
Furthermore, the palladium-catalyzed intramolecular coupling−cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides provides a regioselective and stereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. doi.org The proposed mechanism involves the oxidative addition of palladium to the carbon-bromine bond, followed by the formation of a cationic palladium species that facilitates the cyclization. doi.org
Density Functional Theory (DFT) Applications in Bicyclo[4.1.0]heptane Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the reactivity of bicyclo[4.1.0]heptane systems. smolecule.comresearchgate.netresearchgate.net Its ability to provide accurate energetic and electronic structure information has been crucial in complementing experimental findings.
Analysis of Activation Free Energies and Reaction Coordinates
DFT calculations have been instrumental in paralleling experimental observations of site-selectivities and diastereoselectivities in the C(sp³)–H bond oxygenation of bicyclo[n.1.0]alkanes by dioxiranes. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net By calculating the activation free energies (ΔΔG‡) for different hydrogen atom transfer (HAT) pathways, researchers have been able to rationalize the observed product distributions. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net For example, in the oxidation of 1-methylbicyclo[4.1.0]heptane, DFT calculations have helped to understand the competition between oxygenation at the C-2 and C-5 positions and the formation of rearranged products. acs.orgnih.govsemanticscholar.org
Computational modeling has also been used to determine the mechanism and pathway preferences in the gold(III)-catalyzed Ohloff-Rautenstrauch rearrangement, which converts propargylic acetates into carene-like natural products with a bicyclo[4.1.0]heptane core. core.ac.uk These calculations have identified multiple steps with low energy barriers for competing pathways and have been used to calculate the turnover frequency for each, suggesting which pathway may dominate. core.ac.uk
Electronic Structure and Bonding Analysis (e.g., Walsh Orbitals, Hyperconjugation)
A key aspect of the reactivity of bicyclo[4.1.0]heptane systems is the interaction between the strained cyclopropane ring and adjacent functional groups. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, have provided deep insights into these electronic interactions.
A significant finding is the role of hyperconjugation between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C–H bonds. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net This interaction activates the C–H bonds towards hydrogen atom transfer (HAT), influencing the site-selectivity of oxidation reactions. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net For instance, in bicyclo[n.1.0]alkanes, the C–H bonds α to the cyclopropyl (B3062369) group are activated when there is strong overlap between the cyclopropane Walsh C–C bonding orbitals and the C–H σ* orbitals. acs.orgnih.gov This effect has been computationally verified and explains the observed diastereoselective hydroxylation at these positions. acs.orgnih.gov
Computational Prediction of Site-Selectivity and Diastereoselectivity
DFT calculations have proven to be highly effective in predicting the site-selectivity and diastereoselectivity of reactions involving bicyclo[4.1.0]heptane derivatives. As mentioned previously, the calculated activation free energies for HAT pathways in dioxirane-mediated oxidations accurately parallel the experimentally observed product ratios. acs.orgnih.govsemanticscholar.orgacs.orgresearchgate.net
For example, in the oxidation of various bicyclo[n.1.0]alkanes, computations have correctly predicted the preference for the formation of specific diastereomers of the resulting alcohols. acs.orgnih.gov In the case of 1-methylbicyclo[4.1.0]heptane, DFT calculations have successfully modeled the competition between different reaction sites, providing a quantitative understanding of the factors governing selectivity. acs.orgnih.gov
Molecular Orbital Theory and Electronic Effects in Bicyclo[4.1.0]heptan-3-one Reactivity
Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and reactivity of molecules like 1-Methylbicyclo[4.1.0]heptan-3-one. The interaction between the orbitals of the cyclopropane ring and the carbonyl group is a key determinant of its chemical behavior.
The Walsh orbitals of the cyclopropane ring, which are a set of bonding and antibonding molecular orbitals unique to this three-membered ring, play a crucial role. Photoelectron spectroscopy has been used to investigate the homoconjugative interaction between the π-orbital of a double bond and the Walsh orbitals of a cyclopropane ring in related systems. researchgate.net This interaction, which involves through-space and through-bond components, can significantly influence the energy of the highest occupied molecular orbital (HOMO) and thus the molecule's reactivity towards electrophiles. researchgate.net
In the context of this compound, the electronic effects of the methyl group and the carbonyl group, in conjunction with the inherent strain and electronic properties of the bicyclo[4.1.0]heptane skeleton, will dictate its reactivity in various transformations. The interplay of inductive and hyperconjugative effects will influence the stability of intermediates and transition states in reactions such as enolate formation, nucleophilic attack on the carbonyl group, and reactions involving the cyclopropane ring.
Kinetic and Thermodynamic Studies of Transformations
Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions, offering valuable insights into reaction mechanisms. While specific kinetic and thermodynamic data for this compound are not extensively reported in the provided search results, the principles of such studies are highly relevant to understanding its transformations.
For instance, the study of the solvolysis of bicyclo[4.1.0]heptyl derivatives involved monitoring the reaction progress and characterizing the products, which is a form of kinetic and thermodynamic analysis. scholaris.ca The observation that the rearrangement of the cationic intermediate did not reach the expected equilibrium of 1:1 before nucleophilic capture indicates that the trapping of the cation is kinetically competitive with the rearrangement process. scholaris.ca
Furthermore, computational studies on the gold(III)-catalyzed Ohloff-Rautenstrauch rearrangement have calculated the activation free energies and reaction energies, which are thermodynamic and kinetic parameters, respectively. core.ac.uk These calculations allow for the comparison of the feasibility of different reaction pathways and the prediction of which pathway is kinetically favored. core.ac.uk
Table 1: Computational Data for C(sp³)–H Bond Oxygenation of Bicyclo[n.1.0]alkanes by ETFDO
| Substrate | Most Activated C–H Bond | ΔΔG‡ (kcal mol⁻¹) | Predicted Selectivity | Experimental Observation |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane (S1) | cis C₂–H | 0.5 | Slight preference for cis C₂–H oxidation | High selectivity for C₂ oxygenation |
| Bicyclo[4.1.0]heptane (S2) | cis C₂–H | - | Strong activation of cis C₂–H | Selective hydroxylation at α-C–H cis to cyclopropane |
| 1-Methylbicyclo[4.1.0]heptane (S3) | C₂–H and C₅–H | - | Competing oxygenation at C₂ and C₅, and rearrangement | Oxygenation at C₂ and C₅, plus rearranged products |
| Bicyclo[5.1.0]octane (S4) | trans C₂–H | 0 | Most activated towards HAT | Diastereoselective formation of alcohol from C₂–H hydroxylation |
| Bicyclo[6.1.0]nonane (S5) | trans C₂–H | 0 | Most activated towards HAT | Exclusive detection of a single diastereoisomer |
Data derived from product and computational studies on the C(sp³)–H bond oxygenation of bicyclic hydrocarbons. acs.orgnih.govsemanticscholar.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[4.1.0]heptane |
| Bicyclo[4.1.0]hept-2-yl trifluoroethanol |
| Bicyclobutenium ions |
| Tricyclo[4.1.0.02,7]heptane |
| Lead tetraacetate |
| Thallium triacetate |
| 1-Methylbicyclo[4.1.0]heptane |
| 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione |
| β-Styryl bromides |
| 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes |
| Propargylic acetates |
| Bicyclo[3.1.0]hexane |
| Bicyclo[5.1.0]octane |
| Bicyclo[6.1.0]nonane |
| endo-Cyclopropano-norbornene |
Advanced Spectroscopic and Crystallographic Characterization in Research on 1 Methylbicyclo 4.1.0 Heptan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Methylbicyclo[4.1.0]heptan-3-one, providing critical insights into its configuration and conformation.
¹H NMR and ¹³C NMR Analysis of Configuration and Conformation
One-dimensional ¹H and ¹³C NMR spectra offer a wealth of information about the molecular structure. In ¹³C NMR studies of various bicyclic ketones, including the bicyclo[4.1.0]heptanone framework, the carbonyl carbon is readily identified by its characteristic downfield chemical shift. cdnsciencepub.com For bicyclo[4.1.0]heptan-2-one derivatives, this carbonyl signal typically appears in the range of 203–206 ppm. The presence of the methyl group at the C1 bridgehead position in this compound significantly influences the chemical shifts of adjacent carbons, a phenomenon useful for stereochemical assignments. cdnsciencepub.com
The ¹H NMR spectrum provides details on the proton environment. For instance, in related oxabicyclo[4.1.0]heptane systems, the cyclopropane (B1198618) protons exhibit distinctive resonances that confirm the bicyclic structure. rsc.orgscispace.com The coupling constants (J-values) between protons are crucial for determining their spatial relationships and, consequently, the conformation of the seven-membered ring. rsc.orgrsc.org The analysis of these coupling constants, often aided by computational molecular mechanics calculations, allows for a definitive structural elucidation. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Bicyclo[4.1.0]heptanone Derivatives Note: The exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is representative of the bicyclo[4.1.0]heptanone core.
| Atom Position | Representative ¹H Chemical Shift (δ) ppm | Representative ¹³C Chemical Shift (δ) ppm |
|---|---|---|
| Carbonyl (C=O) | - | 203.0 - 206.0 |
| Methyl (CH₃) | ~1.1 | Varies |
| Cyclohexyl CH/CH₂ | 1.5 - 2.5 | 21.0 - 38.0 |
2D NMR Techniques for Connectivity Assignments
To unravel the complex, often overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. mnstate.edu These experiments provide data on how different nuclei are connected within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying which protons are spin-coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, allowing for the mapping of the proton network throughout the bicyclic framework. youtube.com This is invaluable for tracing the connectivity of the seven-membered ring and confirming the position of the methyl group.
HETCOR/HMQC (Heteronuclear Correlation/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. libretexts.orgyoutube.com An HMQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, definitively assigning both.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.com This is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon (C3) and the methyl-substituted bridgehead carbon (C1), by observing their correlations to nearby protons. For example, protons on C2 and C4 would show correlations to the C3 carbonyl carbon.
These 2D NMR methods, used in combination, allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent framework. researchgate.net
X-ray Crystallography for Absolute Configuration and Spatial Structure Determination
While NMR provides information on connectivity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For bicyclo[4.1.0]heptane derivatives, this technique has been crucial for confirming the geometry of the fused ring system. rsc.orgscispace.comvulcanchem.com
In studies of related compounds, such as derivatives of (+)-3-carene which share the bicyclo[4.1.0]heptane skeleton, X-ray diffraction was used to determine the crystal structures and absolute configurations of the pure enantiomers. rsc.orgrsc.org The analysis provides precise data on the space group, unit cell dimensions, and the final refined structure, confirming the spatial arrangement of all atoms. For example, the structure of a functionalized bicyclo[4.1.0]heptane was confirmed by X-ray analysis, which also established its exo-configuration. rsc.org Although a crystal structure for this compound itself is not widely published, the methodology is directly applicable and would be the ultimate method for confirming its solid-state conformation and the stereochemical relationship between the methyl group and the cyclopropane ring.
Table 2: Representative Crystallographic Data Parameters for Bicyclo[4.1.0]heptane Derivatives Note: This table illustrates the type of data obtained from an X-ray crystallography experiment on related structures.
| Parameter | Example Value (for a related aza-bicyclo[4.1.0]heptane derivative ) | Description |
|---|---|---|
| Formula | C₂₁H₁₇NO₄ | The elemental composition of the molecule in the crystal. |
| Space Group | P 1 21/n 1 | Describes the symmetry of the crystal lattice. |
| a (Å) | 14.2969 | Length of the 'a' axis of the unit cell. |
| b (Å) | 6.8015 | Length of the 'b' axis of the unit cell. |
| c (Å) | 18.834 | Length of the 'c' axis of the unit cell. |
High-Resolution Mass Spectrometry in Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental formula of this compound and for monitoring its presence in reaction mixtures. wiley-vch.de HRMS provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₈H₁₂O.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds like bicyclic monoterpenes and their derivatives. nih.govnih.govmdpi.com In a typical GC-MS analysis, the components of a mixture are first separated by the gas chromatograph and then individually analyzed by the mass spectrometer. nih.gov The mass spectrometer fragments the molecules into characteristic ions, and the resulting pattern, or mass spectrum, serves as a molecular fingerprint.
The fragmentation of cyclic ketones is complex but often follows predictable pathways. whitman.edumiamioh.edu Key fragmentation processes for ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks, and the McLafferty rearrangement. whitman.eduwikipedia.orgyoutube.com For a bicyclic ketone like this compound, the fragmentation would be influenced by the ring strain and the presence of the cyclopropane and methyl groups, leading to a unique mass spectrum that can be used for its identification. nist.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying products in complex reaction mixtures, such as those from oxidation studies. nih.govnih.gov
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).
In related bicyclic ketones, this C=O stretch appears in the region of 1690-1715 cm⁻¹. cdnsciencepub.comwiley-vch.de For example, a 7-acetyl-bicyclo[4.1.0]heptan-2-one derivative shows a strong absorption at 1692 cm⁻¹. wiley-vch.de The exact position of this band can provide subtle clues about the ring strain and electronic environment of the ketone.
Other characteristic bands in the IR spectrum would include those for:
C-H stretching: Aliphatic C-H stretches from the methyl and bicyclic ring protons typically appear just below 3000 cm⁻¹.
C-H bending: Vibrations from the CH₂ and CH₃ groups appear in the 1360-1470 cm⁻¹ region.
Cyclopropane ring vibrations: The strained cyclopropane ring also gives rise to characteristic absorptions, although these can be complex.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C bonds of the bicyclic framework, often produce stronger signals than in IR. The far-infrared spectrum can also be studied to understand low-frequency ring-puckering vibrations of the bicyclic system. aip.org
Table 3: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[4.1.0]heptan-2-one |
| (+)-3-carene |
| Oxabicyclo[4.1.0]heptane |
Synthetic Applications and Utility of 1 Methylbicyclo 4.1.0 Heptan 3 One Scaffolds
Application as Chiral Building Blocks in Stereoselective Synthesis
The inherent chirality and conformational rigidity of the 1-methylbicyclo[4.1.0]heptan-3-one scaffold make it an invaluable chiral building block in stereoselective synthesis. These characteristics are crucial for the construction of enantiomerically pure pharmaceuticals and other bioactive molecules.
Key stereoselective reactions involved in the synthesis of bicyclic nucleoside analogues, which often utilize similar bicyclo[4.1.0]heptane cores, highlight the utility of this scaffold. For instance, diastereoselective allylic oxidation and hydroboration-oxidation are pivotal steps in creating stereochemically defined centers. nih.govacs.org
Table 1: Key Stereoselective Reactions in Bicyclic Synthesis
| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome |
| Allylic Oxidation | Chiral Bicyclic Alkene | Introduction of an allylic hydroxyl group | High Diastereoselectivity |
| Hydroboration-Oxidation | Chiral Bicyclic Alkene | Anti-Markovnikov hydration of the alkene | High Regio- and Stereoselectivity |
This table is based on synthetic routes described in cited literature. acs.org
Furthermore, asymmetric transfer hydrogenation (ATH) is a powerful method for establishing key stereocenters in precursors to bicyclo[4.1.0]heptane systems. This technique is particularly effective in the enantioselective reduction of prochiral cyclohexenones to yield optically active allylic alcohols, which can then be further elaborated into the desired bicyclic structure.
Role as Intermediates in the Synthesis of Complex Natural Products
The this compound scaffold serves as a crucial intermediate in the synthesis of complex natural products. Its unique structure is found in various natural compounds, and its reactivity can be exploited to construct intricate molecular architectures. acs.org
A notable example is the total synthesis of avenaol, a germination stimulant with a bicyclo[4.1.0]heptanone skeleton. kyoto-u.ac.jp The synthesis of this natural product, which features an all-cis-substituted cyclopropane (B1198618) ring, underscores the challenges and strategic importance of the bicyclo[4.1.0]heptane core. kyoto-u.ac.jp The synthesis of such complex molecules often involves multi-step sequences where the bicyclic ketone is a key intermediate.
The reactivity of the cyclopropane ring and the ketone functionality allows for a variety of transformations, including ring-opening reactions and functional group interconversions, to build more complex structures. researchgate.net
Scaffold for the Development of Novel Molecular Architectures
The rigid bicyclo[4.1.0]heptane framework is an excellent scaffold for developing novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The defined three-dimensional orientation of substituents on this scaffold can lead to compounds with specific biological activities. researchgate.net
Researchers have utilized the bicyclo[4.1.0]heptane core to synthesize new classes of compounds, such as carbocyclic nucleoside analogues. nih.govresearchgate.netnih.gov These molecules have shown potential as antiviral agents. nih.govnih.gov For instance, certain 1,2,3-triazole-bearing bicyclo[4.1.0]heptane derivatives have exhibited moderate activity against the coxsackie B4 virus. nih.govnih.gov
The development of synthetic methodologies to access functionalized bicyclo[4.1.0]heptanes continues to be an active area of research, with a focus on creating diverse and complex molecules. researchgate.netresearchgate.net
Table 2: Examples of Novel Architectures from Bicyclo[4.1.0]heptane Scaffolds
| Compound Class | Synthetic Approach | Potential Application |
| Carbocyclic Nucleoside Analogues | Modular construction from functionalized bicyclo[4.1.0]heptyl intermediates | Antiviral agents |
| 3-Azabicyclo[4.1.0]heptane Derivatives | Divergent synthesis from a common precursor | Medicinal chemistry building blocks |
| Polycyclic Fused Systems | Visible light-mediated photoclick reactions | Bioactive molecules |
This table is based on data from cited literature. nih.govresearchgate.netchemrxiv.org
Methodological Advancements Facilitated by Bicyclo[4.1.0]heptane Reactivity
The unique reactivity of the bicyclo[4.1.0]heptane system, stemming from the strain of the cyclopropane ring, has driven the development of new synthetic methodologies. acs.org The high s-character of the C-C bonds in the cyclopropane ring imparts partial double-bond character, making them susceptible to reactions not typically seen in saturated systems.
Palladium-catalyzed reactions have been effectively used to construct bicyclo[4.1.0]heptene derivatives with high regio- and stereoselectivity. acs.org These methods often involve the intramolecular coupling and cyclization of appropriately substituted precursors. acs.org Another significant advancement is the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes, which provides access to bicyclo[4.1.0]heptan-5-one derivatives through a cascade sequence of hydration, cyclization, and cyclopropanation. rsc.org
Furthermore, studies on the C(sp³)–H bond oxygenation of 1-methylbicyclo[4.1.0]heptane have provided insights into the reactivity of this scaffold. nih.govacs.orgsemanticscholar.org These studies have shown that the reaction can proceed through both radical and cationic pathways, leading to rearranged products in some cases. nih.govacs.orgsemanticscholar.org This understanding of the intrinsic reactivity of the bicyclo[4.1.0]heptane system is crucial for designing new and selective transformations. ontosight.ai
Q & A
Q. What are the common synthetic routes for 1-Methylbicyclo[4.1.0]heptan-3-one, and how do reaction conditions influence product distribution?
- Methodological Answer : The synthesis of this compound and its derivatives typically involves cyclization reactions, oxidation, or reduction of precursor bicyclic alcohols. For example:
- Oxidation : Ketones like this compound can be obtained via oxidation of secondary alcohols using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
- Reduction : Conversely, reducing the ketone with NaBH₄ or LiAlH₄ yields bicyclic alcohols.
- Substitution : Halogenation or nucleophilic substitution can introduce functional groups at specific positions.
Product distribution depends on steric effects, solvent polarity, and temperature. For instance, bulky reagents favor less sterically hindered positions. Reference studies on tricyclo ketones (e.g., ) highlight similar reactivity patterns .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : Compare and NMR spectra with computed data (e.g., NIST Chemistry WebBook). For bicyclic ketones, characteristic signals include downfield-shifted carbonyl carbons (~210-220 ppm in NMR) and distinct coupling patterns from bridgehead protons .
- GC-MS : Match retention indices and fragmentation patterns with literature data. For example, provides gas chromatography parameters (e.g., column type: TC-FFAP, RI: 1553) for bicyclo ketones .
- IR : The carbonyl stretch (~1700-1750 cm⁻¹) and bridgehead C-H vibrations (~2800-3000 cm⁻¹) are diagnostic.
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for bicyclic ketones like this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Steps to address this:
Re-optimize Computational Models : Use higher-level theories (e.g., DFT with B3LYP/6-311++G(d,p)) and include solvent models (e.g., PCM for polar solvents).
Validate Experimental Conditions : Ensure purity via chromatography (HPLC/GC) and confirm absence of tautomers.
Cross-Reference Data : Compare experimental NMR/IR with databases like NIST or PubChem. For example, provides mass spectral data for structurally similar bicyclo compounds .
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?
- Methodological Answer : Stereoselectivity is influenced by:
- Chiral Catalysts : Use asymmetric catalysts (e.g., Sharpless epoxidation catalysts) for enantioselective reductions or oxidations.
- Protecting Groups : Temporarily block reactive sites to direct functionalization to specific positions.
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction. highlights analogous strategies for azabicyclo compounds, emphasizing the role of steric hindrance in directing reactions .
Q. What experimental protocols ensure stability of this compound during long-term storage or under varying conditions?
- Methodological Answer :
- Storage : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation.
- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. recommends similar protocols for labile bicyclo compounds, noting sensitivity to moisture and light .
Data Analysis & Reporting
Q. How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Follow guidelines from :
- Detailed Methods : Specify reaction times, temperatures, solvent ratios, and purification steps (e.g., column chromatography with exact solvent gradients).
- Supporting Information : Include spectral raw data (NMR, MS) and computational input files in supplementary materials.
- Reference Standards : Use pharmacopeial-grade reagents and cite CAS numbers (e.g., CAS 695-05-6 for related tricyclo compounds in ) .
Biological & Medicinal Chemistry Applications
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations.
- Cell Viability : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin).
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. outlines similar toxicological screening frameworks for polycyclic compounds .
Advanced Characterization Techniques
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Predict binding affinities for enzyme targets using software like AutoDock Vina.
- Electron Density Maps : Analyze Fukui indices to identify nucleophilic/electrophilic sites. references computational studies on structurally related bicyclo ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
